molecular formula C10H20Cl2N2S B1434837 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride CAS No. 1803562-17-5

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride

Cat. No.: B1434837
CAS No.: 1803562-17-5
M. Wt: 271.2 g/mol
InChI Key: MDDXKOVODIHHOA-UHFFFAOYSA-N
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Description

Thiazole, or 1,3-thiazole, is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds containing a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride” are not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Chemical Libraries

A structurally similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, served as a starting material for generating a diverse chemical library through various alkylation and ring closure reactions. This approach underlines the importance of such compounds in synthesizing a wide range of derivatives for potential applications in drug discovery and material science G. Roman (2013).

Molecular Interactions and Complex Formation

The investigation into the crystal structure of a benzimidazole hepatitis C virus inhibitor, containing a dimethylamino group similar to the query compound, highlights the role of these molecules in understanding molecular interactions and complex formation with biological targets. Such studies are crucial for designing drugs with specific antiviral properties S. Dibrov, M. Parker, B. Bergdahl, T. Hermann (2013).

Material Science and Security Applications

Research on novel V-shaped molecules, including those with a dimethylamino group, demonstrates their potential in material science, particularly for creating security inks. These compounds exhibit unique morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering applications in anti-counterfeiting technologies Xiao-lin Lu, M. Xia (2016).

Chemical Reactivity and Domino Reactions

Domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes with different organic amines, including dimethylamine, showcase the chemical reactivity of compounds with similar structures. These reactions lead to the synthesis of dihydrothiophene derivatives, illustrating the utility of such compounds in synthesizing heterocyclic structures for various applications Jing Sun, Lili Zhang, E. Xia, Chaoguo Yan (2009).

Advanced Material Applications

The synthesis and electrochemical characterization of polymers derived from compounds with a pentane-1-amine backbone demonstrate their potential in creating advanced materials. Such studies are pivotal for developing new materials with specific electronic properties, potentially useful in electronics and sensor technologies M. Ates, N. Uludağ (2012).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some thiazole derivatives have been found to have antimicrobial, antiretroviral, and antifungal activities .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on designing and developing new thiazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S.2ClH/c1-10(2,3)5-4-8(11)9-6-13-7-12-9;;/h6-8H,4-5,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXKOVODIHHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=CSC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 2
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 3
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 4
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 5
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride

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